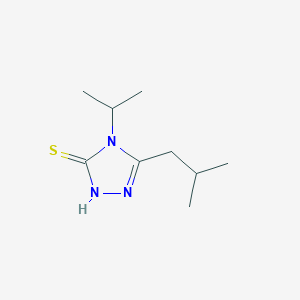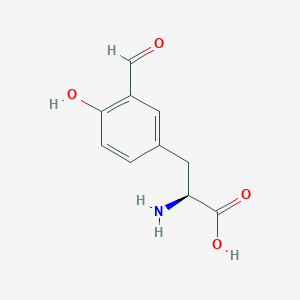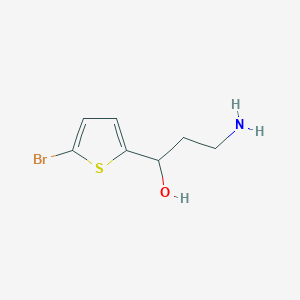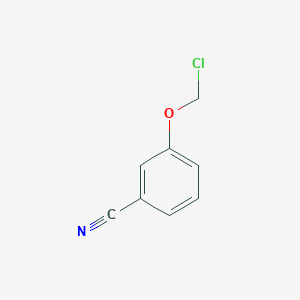
Tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a dimethoxyphenyl group, and a hydroxypiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate typically involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups present.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and aromatic ring allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding to enzymes or receptors, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-(2,4-Dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate: Lacks the tert-butyl group, which may influence its solubility and stability.
Uniqueness
Tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both the tert-butyl and hydroxyl groups allows for diverse chemical reactivity and interactions in biological systems.
Propiedades
Fórmula molecular |
C18H27NO5 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-9-8-13(15(20)11-19)14-7-6-12(22-4)10-16(14)23-5/h6-7,10,13,15,20H,8-9,11H2,1-5H3 |
Clave InChI |
NOXLAPDBUDVUQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Methylamino)cyclobutyl]ethan-1-one](/img/structure/B13165098.png)



![2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13165117.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165128.png)

![Spiro[4.4]nonane-1-sulfonyl chloride](/img/structure/B13165135.png)



![6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13165177.png)

